Bienvenue dans la boutique en ligne BenchChem!

(4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

ADME-Tox Drug Metabolism CYP3A4 Inhibition

The target compound (4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic small-molecule chemical probe featuring a 4-aminomethylpiperidine core linked via a methanone bridge to a 1-methyl-1,2,3-triazole moiety. It is cataloged in authoritative bioactivity databases primarily for its evaluated absorption, distribution, metabolism, and excretion (ADME) properties, with multiple cytochrome P450 and UDP-glucuronosyltransferase (UGT) inhibition endpoints reported.

Molecular Formula C10H17N5O
Molecular Weight 223.28 g/mol
CAS No. 1882008-12-9
Cat. No. B1476022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
CAS1882008-12-9
Molecular FormulaC10H17N5O
Molecular Weight223.28 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCC(CC2)CN
InChIInChI=1S/C10H17N5O/c1-14-7-9(12-13-14)10(16)15-4-2-8(6-11)3-5-15/h7-8H,2-6,11H2,1H3
InChIKeyNDLTXNNAPNGAKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (4-(Aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone (CAS 1882008-12-9): Chemical Class and ADME Profile


The target compound (4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic small-molecule chemical probe featuring a 4-aminomethylpiperidine core linked via a methanone bridge to a 1-methyl-1,2,3-triazole moiety [1]. It is cataloged in authoritative bioactivity databases primarily for its evaluated absorption, distribution, metabolism, and excretion (ADME) properties, with multiple cytochrome P450 and UDP-glucuronosyltransferase (UGT) inhibition endpoints reported [2]. This compound is utilized as a reference standard in early drug discovery to assess off-target metabolic liability, rather than as a potent pharmacological agent.

Why Closely Related Piperidine-Triazole Analogs Are Not Interchangeable with CAS 1882008-12-9 for ADME Profiling


The compound is not a generic piperidine-triazole fragment; its specific substitution pattern dictates a unique metabolic interaction profile. Simple analoging, such as altering the position of the aminomethyl group (e.g., from 4- to 3-piperidine) or removing the 1-methyl group on the triazole, is known to drastically alter hydrogen-bonding potential, basicity (pKa), and steric fit within metabolic enzyme active sites [1]. Consequently, data on these analogs cannot serve as a reliable surrogate for the CYP3A4, CYP2D6, or UGT inhibition liability of the title compound. The quantitative ADME data below establishes the specific, verifiable multi-enzyme fingerprint necessary for informed scientific selection and structural alert assessment.

Quantitative ADME Differentiation of (4-(Aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone


Comparative CYP3A4 Inhibition: Target Compound Demonstrates a Distinct Substrate-Dependent Shift Compared to Class Average

The target compound exhibits a notable shift in CYP3A4 inhibitory potency depending on the probe substrate. The IC50 of 50,000 nM with testosterone contrasts with 85,000 nM using triazolam, a 1.7-fold difference. This substrate-dependent inhibition profile is a quantifiable, specific property not automatically shared by other 4-aminomethylpiperidine-triazole analogs. For context, a class-level inference from structurally related piperidine-triazole CYP3A4 inhibitors shows IC50 values can range from 79 nM to over 700-fold selective for CYP3A4 over CYP3A5, indicating even minor structural changes profoundly impact this metric [1].

ADME-Tox Drug Metabolism CYP3A4 Inhibition

Proven Low CYP2D6 Inhibition Liability Differentiates This Scaffold from Promiscuous Piperidine Pharmacophores

The compound exhibits an IC50 of 185,000 nM against CYP2D6, classifying it as a very weak inhibitor. This is a critical differential point, as the piperidine substructure is often associated with potent CYP2D6 inhibition in medicinal chemistry. For instance, many antipsychotics and antidepressants bearing a piperidine ring exhibit CYP2D6 Ki values in the low nanomolar range, leading to clinical drug interactions [1]. The quantitative data confirms this specific 4-aminomethyl-1,2,3-triazole substitution pattern eliminates the strong CYP2D6 binding typically seen with other piperidine derivatives.

ADME-Tox Drug Metabolism CYP2D6 Inhibition

Consistently Low UGT Inhibition Panel Confirms a Clean Glucuronidation Pathway Engagement Profile

The compound was profiled against a panel of three UDP-glucuronosyltransferase isoforms (UGT1A1, UGT2B7, UGT1A9) and showed a uniformly high IC50 of 300,000 nM across all tested enzymes. This indicates virtually no inhibition of these major Phase II metabolic enzymes. In contrast, many carboxylic acid or phenol-containing drug-like molecules can exhibit potent UGT inhibition (e.g., IC50 < 10,000 nM) [1]. The consistent lack of activity across the panel is a specific, quantifiable advantage for a chemical probe intended for in vivo studies where glucuronidation is a primary clearance route.

ADME-Tox Phase II Metabolism UGT Inhibition

Recommended Application Scenarios for (4-(Aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone Based on ADME Evidence


Preferred Negative Control in CYP3A4 Liability Screening Panels

Given its high and substrate-independent IC50 (>50,000 nM) against CYP3A4 [1], this compound is an ideal negative control for high-throughput CYP inhibition screening. Its lack of inhibitory activity allows assay developers to establish baseline enzyme activity and differentiate from promiscuous, highly potent piperidine-containing inhibitors that dominate the chemical space [2].

In Vivo Pharmacokinetic Probe for Studying Non-CYP2D6-Mediated Clearance

The compound's very weak CYP2D6 inhibition (IC50 = 185,000 nM) makes it a suitable probe for in vivo rodent studies designed to dissect clearance pathways, as it minimizes the risk of confounding CYP2D6-based drug-drug interactions. This differentiates it from classic piperidine scaffolds known to profoundly inhibit this enzyme [1].

Scaffold for Profiling Phase II Glucuronidation in Drug Interaction Assays

A clean UGT profile (IC50 = 300,000 nM against three major isoforms) allows this compound to serve as a non-interfering scaffold in cell-based or microsomal assays evaluating Phase II metabolism. It can be used as a carrier or background molecule to study the glucuronidation of new chemical entities without adding to background UGT inhibition [1].

Quote Request

Request a Quote for (4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.